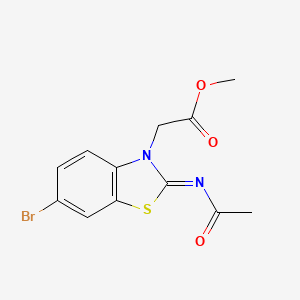

![molecular formula C19H14ClF2N3O3S2 B2537764 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 893937-47-8](/img/structure/B2537764.png)

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide" is a structurally complex molecule that incorporates several pharmacophores known for their bioactivity. The presence of a sulfonamide group, a pyrazoline ring, and fluorine atoms suggests that this compound could exhibit a range of biological activities, potentially including enzyme inhibition.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were designed and synthesized, targeting the inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) enzymes . Another study focused on the chlorosulfonation of N-benzyl carboxamides, leading to various sulfonyl chlorides, which were then condensed with nucleophiles to yield different derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using a variety of spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra . The presence of fluorine atoms in the molecule can significantly affect the chemical shifts and splitting patterns of protons and carbons, leading to unique spectral features that can be used for structure confirmation .

Chemical Reactions Analysis

The reactivity of similar sulfonamide compounds has been demonstrated in their ability to inhibit key enzymes. The novel polyfluoro substituted pyrazoline type sulfonamides showed significant inhibitory profiles against hCA I, hCA II, and AChE enzymes, with Ki values in the nanomolar range . This suggests that the compound may also engage in chemical reactions with biological targets, leading to potential therapeutic effects.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been shown to possess properties conducive to enzyme inhibition. The fluorine atoms in particular are likely to influence the lipophilicity, electronic distribution, and overall molecular conformation, which are critical factors in the interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of similar compounds and their biological evaluations, particularly in antitumor activities. For instance, compounds with related structures have shown promising in vitro antitumor activity against various cell lines, indicating their potential as anticancer agents. The emphasis on green chemistry protocols during synthesis aligns with the broader objective of developing sustainable and environmentally friendly chemical processes (Khazaei et al., 2015).

Molecular Docking and DFT Calculations

Research into novel benzenesulfonamide derivatives includes molecular docking and density functional theory (DFT) calculations to evaluate their interactions with biological targets. This approach aids in understanding the molecular basis of their activity and optimizing their structures for enhanced biological effects. Such studies have contributed to the identification of compounds with significant antitumor activity, demonstrating the utility of computational methods in drug discovery (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Compounds within this chemical space have also been explored for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. Inhibitors of this enzyme have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Some of the synthesized compounds have shown potent inhibitory activity, highlighting their potential for further development as therapeutic agents (Kucukoglu et al., 2016).

Antimicrobial Activities

The antimicrobial properties of related compounds have also been investigated, with some showing activity against a range of bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Hafez, El-Gazzar, & Zaki, 2016).

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF2N3O3S2/c20-11-4-3-5-12(8-11)25-17(14-9-29-10-15(14)24-25)23-18(26)13-6-1-2-7-16(13)30(27,28)19(21)22/h1-8,19H,9-10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBPZBUCFIPGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

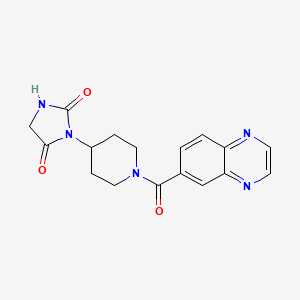

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)